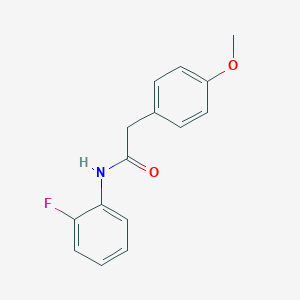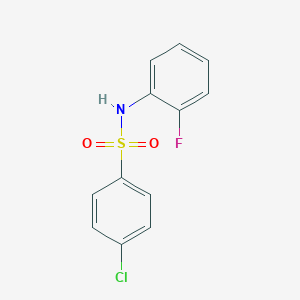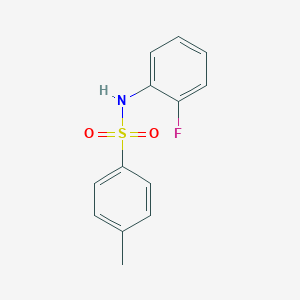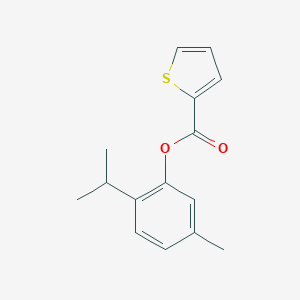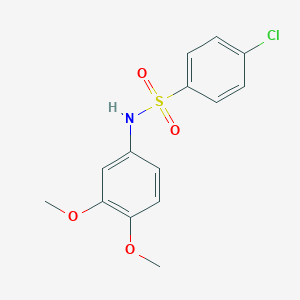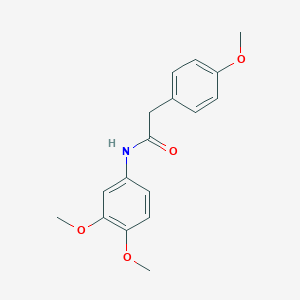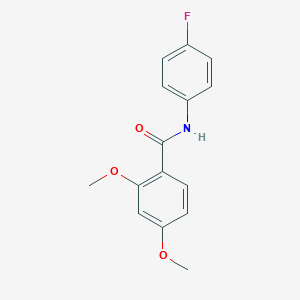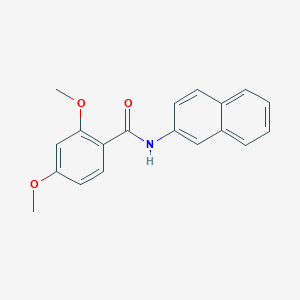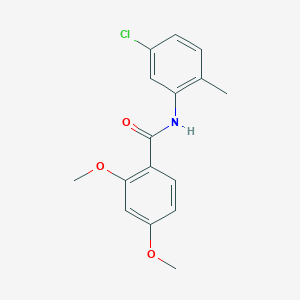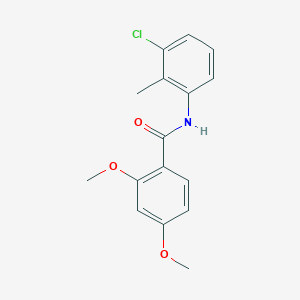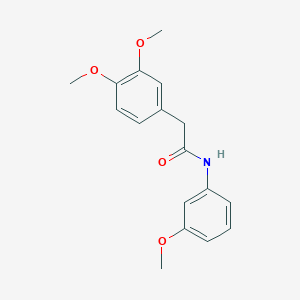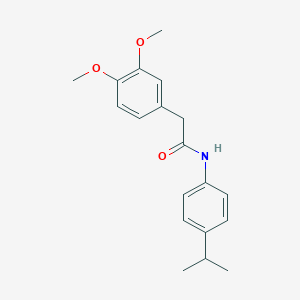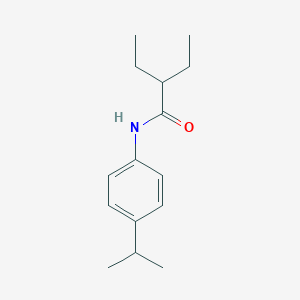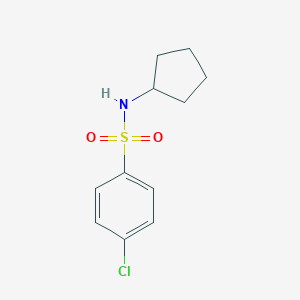![molecular formula C23H22N2O4 B291919 N-[4-methyl-3-[(2-phenoxyacetyl)amino]phenyl]-2-phenoxyacetamide](/img/structure/B291919.png)
N-[4-methyl-3-[(2-phenoxyacetyl)amino]phenyl]-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-[(2-phenoxyacetyl)amino]phenyl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methyl-5-nitroaniline with phenoxyacetyl chloride to form an intermediate, which is then reduced and further reacted with phenoxyacetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[4-methyl-3-[(2-phenoxyacetyl)amino]phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines, which are crucial in the synthesis of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetamide oxides, while reduction can produce amine derivatives .
科学研究应用
N-[4-methyl-3-[(2-phenoxyacetyl)amino]phenyl]-2-phenoxyacetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing anti-inflammatory and analgesic agents.
作用机制
The mechanism of action of N-[4-methyl-3-[(2-phenoxyacetyl)amino]phenyl]-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and acetamide groups play a crucial role in binding to these targets, modulating their activity and triggering specific biochemical pathways. This compound’s effects are mediated through its ability to influence cellular signaling and metabolic processes .
相似化合物的比较
Similar Compounds
N-phenylacetamide: Shares structural similarities but lacks the phenoxy groups.
Phenoxyacetic acid: Contains the phenoxy group but differs in its overall structure.
2-methyl-5-nitroaniline: An intermediate in the synthesis of the target compound.
Uniqueness
N-[4-methyl-3-[(2-phenoxyacetyl)amino]phenyl]-2-phenoxyacetamide is unique due to its combination of phenoxy and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and organic synthesis .
属性
分子式 |
C23H22N2O4 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC 名称 |
N-[4-methyl-3-[(2-phenoxyacetyl)amino]phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C23H22N2O4/c1-17-12-13-18(24-22(26)15-28-19-8-4-2-5-9-19)14-21(17)25-23(27)16-29-20-10-6-3-7-11-20/h2-14H,15-16H2,1H3,(H,24,26)(H,25,27) |
InChI 键 |
ZICMZIQCBADHLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3 |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


